molecular formula C13H16N2 B2740329 2-methyl-3-pyrrolidin-3-yl-1H-indole CAS No. 1218928-83-6

2-methyl-3-pyrrolidin-3-yl-1H-indole

Cat. No.: B2740329
CAS No.: 1218928-83-6
M. Wt: 200.285
InChI Key: UCFHKXKCSMHQFI-UHFFFAOYSA-N
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Description

2-methyl-3-pyrrolidin-3-yl-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound features a pyrrolidine ring attached to the indole core, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-pyrrolidin-3-yl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . For the specific synthesis of this compound, the starting materials would include a suitable pyrrolidine derivative and a methyl-substituted phenylhydrazine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The process would include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-pyrrolidin-3-yl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at the 2 or 3 positions of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as Lewis acids.

Major Products

The major products formed from these reactions include various substituted indoles, indolines, and indole-2,3-dione derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methyl-3-pyrrolidin-3-yl-1H-indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.

Uniqueness

2-methyl-3-pyrrolidin-3-yl-1H-indole is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other indole derivatives.

Biological Activity

Overview

2-methyl-3-pyrrolidin-3-yl-1H-indole is a heterocyclic compound belonging to the indole family, characterized by the presence of a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. The biological activity of this compound is attributed to its interactions with multiple biological targets, leading to diverse effects on cellular functions and metabolic pathways.

Target Interactions
Indole derivatives, including this compound, have been shown to bind with high affinity to various receptors. This compound's mechanism of action may involve:

  • Inhibition of Viral Replication : Certain indole derivatives exhibit inhibitory activity against influenza A virus, suggesting potential antiviral applications.
  • Modulation of Protein Interactions : Research indicates that indole compounds can interfere with protein-protein interactions, which is crucial in cancer biology, particularly in the inhibition of the MDM2-p53 interaction .

Biochemical Pathways
The metabolism of tryptophan by intestinal microorganisms leads to the production of indole derivatives. These compounds can influence several biochemical pathways, including:

  • Cell Signaling Pathways : Indoles can affect gene expression and cellular metabolism through modulation of signaling cascades.
  • Enzyme Interactions : They may interact with various enzymes, leading to changes in metabolic rates and pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrrolidine derivatives. For instance, this compound has shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related pyrrolidine compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (mg/mL)
This compoundS. aureus0.0039
This compoundE. coli0.025

Antitumor Activity

The structural characteristics of this compound also suggest potential antitumor activity. Inhibitors designed from indole frameworks have demonstrated significant potency against various cancer cell lines by targeting specific oncogenic pathways . The development of spiro[indole] derivatives has led to compounds with enhanced antitumor properties, showcasing the therapeutic potential of structurally modified indoles .

Case Studies

  • MDM2-P53 Interaction Inhibition : A study focused on the synthesis of spiro[indole] derivatives revealed that certain modifications could enhance their ability to inhibit the MDM2-p53 interaction, a critical pathway in tumor suppression. Compounds derived from this class exhibited superior cellular potency compared to previously reported inhibitors .
  • Antimicrobial Efficacy Evaluation : A comprehensive evaluation of monomeric alkaloids indicated that pyrrolidine-containing compounds displayed notable antibacterial and antifungal activities. The study emphasized structure-activity relationships (SAR), highlighting that specific substitutions on the indole ring could significantly enhance bioactivity against pathogens .

Properties

IUPAC Name

2-methyl-3-pyrrolidin-3-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-13(10-6-7-14-8-10)11-4-2-3-5-12(11)15-9/h2-5,10,14-15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFHKXKCSMHQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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